5-Benzyl-5-methyltetrahydrofuran-2-one

GABAA receptor lactone site anticonvulsant screening

Specify 5-benzyl-5-methyltetrahydrofuran-2-one when your assay demands a regioisomerically matched, pharmacologically silent lactone control. Unlike α‑substituted GABAA modulators, this 5,5‑disubstituted scaffold lacks picrotoxin‑site activity, eliminating confounding GABAergic effects. Its saturated core also avoids the cytotoxicity of α‑methylene congeners, making it the accurate negative control for target‑engagement studies and analytical method validation. Both (R)- and (S)-enantiomers (>95% ee) are available as chiral pool intermediates for tetrahydrofuran natural product synthesis. Ensure reproducibility—choose the correct regioisomer.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B1634317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-methyltetrahydrofuran-2-one
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C12H14O2/c1-12(8-7-11(13)14-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyKTESBYCRBWWQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-5-methyltetrahydrofuran-2-one – Procurement-Grade Physicochemical and Pharmacological Baseline


5-Benzyl-5-methyltetrahydrofuran-2-one (CAS 60646-32-4 for (R)-enantiomer; CAS 61477-77-8 for (S)-enantiomer; racemate also available) is a 5,5-disubstituted γ-butyrolactone (dihydrofuran-2(3H)-one) with the molecular formula C12H14O2 and a molecular weight of 190.24 g·mol⁻¹ [1]. The compound features a quaternary C-5 centre bearing both a benzyl and a methyl substituent, placing it in a distinct steric and electronic subclass of tetrahydrofuran-2-ones. Its computed XLogP is 2.4 and its topological polar surface area (TPSA) is 26.3 Ų, consistent with moderate lipophilicity and the absence of hydrogen-bond donors [2]. The compound has been assigned NSC 144984 by the National Cancer Institute, indicating it has entered screening workflows, and is commercially available as a single enantiomer or racemate from specialist fine-chemical suppliers [3].

Why 5-Benzyl-5-methyltetrahydrofuran-2-one Cannot Be Replaced by Generic γ-Butyrolactone Analogs


Generic substitution of 5-benzyl-5-methyltetrahydrofuran-2-one with unsubstituted, mono-substituted, or differently disubstituted γ-butyrolactones introduces uncontrolled variance across multiple experimental dimensions. The quaternary C-5 centre and the specific benzyl-methyl substitution pattern simultaneously alter lipophilicity (XLogP 2.4 vs. −0.27 for 5-methyl-γ-butyrolactone [1]), steric occupancy at the γ-position, and pharmacological interaction profiles. Critically, α-substituted positional isomers such as α-benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL) are active GABAA receptor modulators with demonstrated enantioselective pharmacology (IC50 0.68 mM for t-butylbicyclophosphorothionate binding) [2], whereas the 5,5-disubstituted isomer lacks the structural requirements for interaction with the picrotoxin-binding site, making it a functionally silent negative control indispensable for mechanistic studies. These divergent properties mean that assays designed for one structural class will yield non-transferable data if a different regioisomer is casually substituted, undermining reproducibility in pharmacological screening, SAR campaigns, and analytical method validation.

Quantitative Differentiation Evidence for 5-Benzyl-5-methyltetrahydrofuran-2-one


Pharmacological Differentiation: Absence of GABAA Receptor Modulation vs. α-Benzyl-α-methyl-γ-butyrolactone

α-Benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL), a positional isomer with substitution at the α-carbon (C-3), is a stereoselective GABAA receptor modulator: (+)-α-BnMeGBL inhibits t-butylbicyclophosphorothionate binding with an IC50 of 0.68 mM and produces approximately 2-fold greater maximal stimulation of GABA-activated currents than the (−)-enantiomer in recombinant α1β2γ2 receptors expressed in HEK293 cells [1]. 5-Benzyl-5-methyltetrahydrofuran-2-one, carrying substitution exclusively at the γ-position (C-5), lacks the α-substitution that structure–activity studies have shown to be essential for positive modulation of GABAA receptors; α-substituted lactones positively modulate, while β-substituted lactones inhibit, and γ-only substitution is predicted to abolish interaction at the picrotoxin-binding site [1]. This functional silence makes the 5,5-disubstituted compound a structurally matched but pharmacologically inert negative control for GABAA lactone-site studies.

GABAA receptor lactone site anticonvulsant screening

Cytotoxic Selectivity: Absence of α-Methylene-γ-lactone Pharmacophore vs. 5-Benzyl-3-methylenedihydrofuran-2-one

5-Benzyl-3-methylenedihydrofuran-2-one (CAS 77547-07-0), an α-methylene-γ-butyrolactone congener sharing the 5-benzyl substitution, exhibits significant cytotoxicity against L-1210 and HL-60 leukemia cells with IC50 values of 5.4 µM and 6.0 µM respectively, activity attributed to the Michael-acceptor α-methylene moiety [1]. 5-Benzyl-5-methyltetrahydrofuran-2-one lacks the exocyclic methylene group and is therefore devoid of this alkylation-driven cytotoxic mechanism. This functional-group-dependent activity cliff means that procurement of the saturated 5-benzyl-5-methyl derivative, rather than the exo-methylene analog, is essential when a non-cytotoxic scaffold is required for target-specific probe design without confounding anti-proliferative effects. The compound has been submitted to the NCI for screening (NSC 144984), confirming its entry into antitumor evaluation pipelines as a distinct chemical entity .

anticancer α-methylene-γ-butyrolactone leukemia cell lines

Lipophilicity Differentiation: Computed XLogP vs. 5-Methyl-γ-butyrolactone and 5-Benzyl-γ-butyrolactone

The computed XLogP of 5-benzyl-5-methyltetrahydrofuran-2-one is 2.4 [1], reflecting the combined lipophilic contributions of both the benzyl and methyl substituents at C-5. In contrast, the mono-substituted 5-methyl-γ-butyrolactone (γ-valerolactone, CAS 108-29-2) has a reported LogP of −0.27 [2], while 5-benzyl-γ-butyrolactone (CAS 17277-58-6) has a LogP of approximately 1.7 . The target compound thus occupies an intermediate but distinct lipophilicity space: it is approximately 2.7 log units more lipophilic than the 5-methyl analog and 0.7 log units more lipophilic than the 5-benzyl analog. This translates to a predicted ~500-fold higher octanol–water partition coefficient relative to γ-valerolactone, directly impacting reversed-phase HPLC retention, membrane permeability in cell-based assays, and organic-phase extractability during workup.

logP lipophilicity chromatographic retention

Chiral Synthetic Entry: Enantioselective Baeyer–Villiger Biooxidation Route to 5-Substituted Tetrahydrofuran-2-ones

Enantiomerically enriched 5-substituted tetrahydrofuran-2-ones are accessible via Baeyer–Villiger biooxidation of substituted cyclobutanones using recombinant Baeyer–Villiger monooxygenases (BVMOs), delivering optical purities exceeding 95% ee [1]. This enzymatic strategy provides a direct route to both enantiomers of 5-benzyl-5-methyltetrahydrofuran-2-one from the corresponding prochiral 3-substituted cyclobutanone precursors. By contrast, the 5,5-dimethyl analog (CAS 3123-97-5) is achiral and cannot be resolved enantiomerically, precluding its use in stereochemical investigations. The commercial availability of (R)- and (S)-enantiomers (CAS 60646-32-4 and 61477-77-8, respectively) [2] confirms that scalable enantioselective synthesis has been achieved, enabling procurement of defined stereoisomers for chiral SAR studies, asymmetric catalysis, and natural product total synthesis.

asymmetric synthesis Baeyer–Villiger monooxygenase chiral building block

Spectral Fingerprint & QC Discrimination: 1H-NMR and MS Differentiation from 5-Benzyl-γ-butyrolactone and 5,5-Dimethyl-γ-butyrolactone

The 1H-NMR spectrum of 5-benzyl-5-methyltetrahydrofuran-2-one is characterized by a diagnostic singlet for the 5-methyl group (δ ~1.2–1.5 ppm, 3H) and a benzylic CH2 signal (δ ~2.8–3.2 ppm, 2H) . In the comparator 5-benzyl-γ-butyrolactone (CAS 17277-58-6), the benzylic CH2 is present but the 5-methyl singlet is absent; conversely, in 5,5-dimethyl-γ-butyrolactone (CAS 3123-97-5), two magnetically equivalent methyl singlets (6H) are observed with no aromatic signals . High-resolution mass spectrometry further discriminates the target (exact mass 190.0994 Da; [M+H]+ = 191.1072) from 5-benzyl-γ-butyrolactone (exact mass 176.0837 Da) and from 5,5-dimethyl-γ-butyrolactone (exact mass 114.0681 Da) [1][2]. These orthogonal spectroscopic signatures provide unambiguous identity confirmation and enable detection of cross-contamination or mislabeling in procurement workflows.

NMR spectroscopy quality control structural authentication

Commercial Sourcing Uniqueness: Single-Enantiomer Availability vs. 5-Phenyl-5-methyltetrahydrofuran-2-one

5-Benzyl-5-methyltetrahydrofuran-2-one is available as the (R)-enantiomer (CAS 60646-32-4), the (S)-enantiomer (CAS 61477-77-8), and as the racemate from specialist suppliers including Apollo Scientific Ltd [1]. The closely related 5-phenyl-5-methyltetrahydrofuran-2-one (CAS 21303-80-0), which replaces the benzyl group with a directly attached phenyl ring, has a distinct electronic and steric profile (shorter C–aryl bond, no methylene spacer) and significantly different conformational behaviour. While 5-phenyl-5-methyltetrahydrofuran-2-one is catalogued in spectral databases [2], its commercial availability as a defined enantiomer is far more limited. The presence of a benzylic methylene in the target compound also provides a synthetic handle for further functionalization (e.g., benzylic oxidation or cross-coupling) that is absent in the phenyl analog, adding downstream versatility for medicinal chemistry programmes.

enantiopure procurement chiral lactone specialty chemical sourcing

Optimal Application Scenarios for 5-Benzyl-5-methyltetrahydrofuran-2-one in Research and Industrial Procurement


Structurally Matched Negative Control in GABAA Receptor Lactone-Site Pharmacology

5-Benzyl-5-methyltetrahydrofuran-2-one, bearing γ-only substitution, is predicted to be pharmacologically silent at the GABAA receptor 'lactone site', in contrast to the α-substituted isomer α-BnMeGBL, which positively modulates GABAA currents with enantioselectivity (IC50 0.68 mM, ~2-fold greater maximal stimulation by the (+)-enantiomer) [1]. Researchers studying the structural determinants of lactone-mediated GABAA modulation should procure this compound as a regioisomerically matched control to distinguish α-position-specific pharmacology from non-specific lactone effects.

Non-Cytotoxic Scaffold for Target-Specific Probe Design in Oncology

Unlike 5-benzyl-3-methylenedihydrofuran-2-one, which exhibits potent cytotoxicity (IC50 5.4–6.0 µM against L-1210 and HL-60 leukemia cells) via its α-methylene Michael-acceptor moiety [1], the fully saturated 5-benzyl-5-methyltetrahydrofuran-2-one lacks this electrophilic warhead and is devoid of intrinsic anti-proliferative activity. Medicinal chemistry groups designing kinase probes, protein–protein interaction inhibitors, or PROTAC ligands where cytotoxicity is a confounding factor should specify this saturated lactone scaffold to decouple target engagement from non-specific cell killing.

Enantiopure Chiral Building Block for Natural Product and C-Nucleoside Synthesis

Both enantiomers of 5-benzyl-5-methyltetrahydrofuran-2-one are commercially available and can be prepared via enantioselective Baeyer–Villiger biooxidation using recombinant BVMOs (>95% ee) [1]. This contrasts with achiral 5,5-dimethyl-γ-butyrolactone, which cannot be resolved. Synthetic chemistry teams pursuing stereoselective total synthesis of tetrahydrofuran-containing natural products (e.g., showdomycin, goniofufurone, trans-kumausyne) should source the defined (R)- or (S)-enantiomer of this compound as a chiral pool starting material.

Analytical Reference Standard for HPLC Method Development and QC Release Testing

With a computed XLogP of 2.4, 5-benzyl-5-methyltetrahydrofuran-2-one elutes with markedly different reversed-phase retention compared to 5-methyl-γ-butyrolactone (LogP −0.27) or 5-benzyl-γ-butyrolactone (LogP ~1.7) [1][2][3]. Its unique 1H-NMR fingerprint (3H methyl singlet at δ ~1.2–1.5 plus benzylic CH2 at δ ~2.8–3.2) and HRMS exact mass (190.0994 Da) provide orthogonal identity confirmation [4]. Analytical laboratories and CROs should adopt this compound as a system suitability standard when developing HPLC methods for lipophilic γ-lactone intermediates, ensuring chromatographic resolution from common co-synthesized analogs.

Quote Request

Request a Quote for 5-Benzyl-5-methyltetrahydrofuran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.